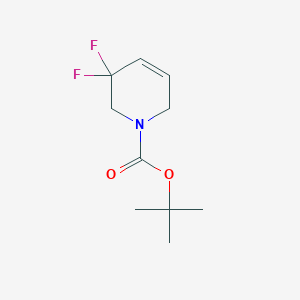
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a fluorinated organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a tetrahydropyridine ring structure. Its unique chemical structure makes it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the use of fluorinated reagents and specific reaction conditions to introduce the fluorine atoms into the molecule. One common synthetic route involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: Similar in structure but with a hydroxyl group instead of a tetrahydropyridine ring.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains an oxo group instead of a tetrahydropyridine ring. These compounds share some structural similarities but differ in their functional groups and chemical properties, making this compound unique in its own right.
Propiedades
Fórmula molecular |
C10H15F2NO2 |
|---|---|
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
tert-butyl 3,3-difluoro-2,6-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13-6-4-5-10(11,12)7-13/h4-5H,6-7H2,1-3H3 |
Clave InChI |
VJKOSCYGPGLZJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC=CC(C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B12097478.png)
![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)

![(10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one](/img/structure/B12097498.png)
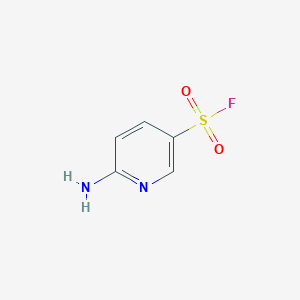
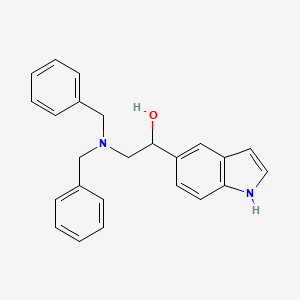


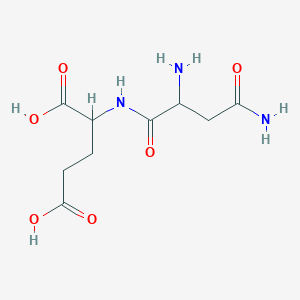


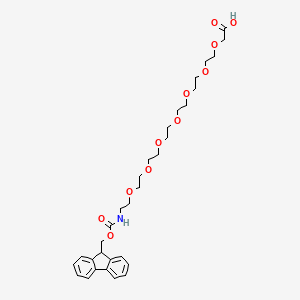
![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)
